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Compound of Interest

Compound Name: MY10

Cat. No.: B12430409 Get Quote

A thorough investigation for a compound referred to as "MY10" yielded no publicly available

information regarding its activity as an ALK inhibitor or its effects on ALK phosphorylation.

Therefore, this guide provides a detailed analysis of lorlatinib's impact on ALK phosphorylation,

supported by experimental data and methodologies.

Lorlatinib is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic

lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] It is a potent, brain-

penetrant inhibitor that has demonstrated robust clinical activity in advanced ALK-positive non-

small cell lung cancer (NSCLC), including in patients who have developed resistance to prior

ALK tyrosine kinase inhibitors (TKIs).[2][3] Lorlatinib's efficacy stems from its ability to inhibit

ALK phosphorylation, a critical step in the activation of downstream signaling pathways that

drive tumor cell proliferation and survival.[4]

Mechanism of Action: Inhibition of ALK
Phosphorylation
The primary mechanism of action of lorlatinib involves binding to the ATP-binding pocket of the

ALK tyrosine kinase.[4] This competitive inhibition prevents the binding of ATP, thereby blocking

the autophosphorylation of the ALK receptor and its subsequent kinase activity. By halting this

initial phosphorylation event, lorlatinib effectively shuts down the entire downstream signaling

cascade that is aberrantly activated in ALK-driven cancers.[4] This leads to the inhibition of key

signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12430409?utm_src=pdf-interest
https://www.benchchem.com/product/b12430409?utm_src=pdf-body
https://cco.amegroups.org/article/view/21761/html
https://www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-405/alk-resistance-mutations-and-efficacy-of-lorlatinib-in-advanced-anaplastic-lymphoma-kinase-positive-non-small-cell-lung-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544460/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lorlatinib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lorlatinib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lorlatinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells

dependent on ALK signaling.[4]

A key advantage of lorlatinib is its potent activity against a wide range of ALK resistance

mutations that can emerge during treatment with first and second-generation ALK inhibitors.[5]

Preclinical studies have shown that lorlatinib effectively suppresses ALK phosphorylation in cell

lines harboring various single and compound ALK mutations.[6]

Quantitative Analysis of Lorlatinib's Inhibitory
Activity
The potency of lorlatinib in inhibiting ALK phosphorylation is typically quantified by its half-

maximal inhibitory concentration (IC50). The following table summarizes representative IC50

values for lorlatinib against wild-type and various mutant ALK forms from preclinical studies.

ALK Status Cell Line Assay Type
Lorlatinib IC50

(nM)
Reference

Wild-Type EML4-

ALK
Ba/F3 Cell Viability ~1 [5]

L1196M

(Gatekeeper

Mutation)

Ba/F3 Cell Viability ~1 [5]

G1202R (Solvent

Front Mutation)
Ba/F3 Cell Viability ~10 [5]

G1202R/L1196M

(Compound

Mutation)

Ba/F3 Cell Viability >100 [5]

Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of

lorlatinib on ALK phosphorylation.
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Western Blotting for Phospho-ALK
Objective: To qualitatively and semi-quantitatively assess the levels of phosphorylated ALK in

response to lorlatinib treatment.

Methodology:

Cell Culture and Treatment: Cancer cell lines harboring ALK fusions (e.g., H3122, STE-1)

are cultured to ~70-80% confluency. Cells are then treated with varying concentrations of

lorlatinib or a vehicle control (e.g., DMSO) for a specified time period (e.g., 2-6 hours).

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a bicinchoninic acid (BCA) assay or a similar protein quantification method.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or

bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding. The membrane is then incubated with a primary antibody specific for phosphorylated

ALK (e.g., anti-phospho-ALK Tyr1604). A primary antibody against total ALK or a

housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands corresponding to phospho-ALK is quantified using

densitometry software and normalized to the total ALK or loading control.

Cellular ALK Phosphorylation ELISA
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Objective: To quantitatively measure the levels of phosphorylated ALK in intact cells following

treatment with lorlatinib.

Methodology:

Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere

overnight. Subsequently, cells are treated with a serial dilution of lorlatinib or a vehicle

control.

Cell Lysis: After the treatment period, the cells are lysed directly in the wells using a specific

lysis buffer provided with the ELISA kit.

ELISA Procedure: The cell lysates are then transferred to a microplate pre-coated with a

capture antibody specific for total ALK. After incubation and washing, a detection antibody

that specifically recognizes phosphorylated ALK is added. This is followed by the addition of

an HRP-conjugated secondary antibody.

Signal Development and Detection: A substrate solution is added to the wells, and the

resulting colorimetric or chemiluminescent signal is measured using a microplate reader.

Data Analysis: The signal intensity is proportional to the amount of phosphorylated ALK. The

data is analyzed to determine the IC50 value of lorlatinib for ALK phosphorylation inhibition.

[7]

Visualizations
ALK Signaling Pathway and Lorlatinib Inhibition
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Caption: ALK signaling pathway and the inhibitory action of lorlatinib.

Experimental Workflow: Western Blotting for Phospho-
ALK
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Caption: Workflow for Western Blot analysis of ALK phosphorylation.
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Logical Relationship: Lorlatinib's Advantage Over
Previous Generations
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Caption: Lorlatinib's effectiveness against ALK resistance mutations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6544460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544460/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lorlatinib
https://aacrjournals.org/cancerdiscovery/article/8/6/714/10113/Sequential-ALK-Inhibitors-Can-Select-for
https://aacrjournals.org/cancerres/article/78/24/6866/632601/Lorlatinib-Treatment-Elicits-Multiple-On-and-Off
https://www.reactionbiology.com/datasheet/alk_cell_phospho_freiburg/
https://www.benchchem.com/product/b12430409#comparative-analysis-of-my10-and-lorlatinib-on-alk-phosphorylation
https://www.benchchem.com/product/b12430409#comparative-analysis-of-my10-and-lorlatinib-on-alk-phosphorylation
https://www.benchchem.com/product/b12430409#comparative-analysis-of-my10-and-lorlatinib-on-alk-phosphorylation
https://www.benchchem.com/product/b12430409#comparative-analysis-of-my10-and-lorlatinib-on-alk-phosphorylation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12430409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

